molecular formula C16H21N5O6S2 B2469184 5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 1903359-59-0

5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide

Katalognummer: B2469184
CAS-Nummer: 1903359-59-0
Molekulargewicht: 443.49
InChI-Schlüssel: YQUFDTHUQNYFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sulfonamide derivative featuring a 1,4-diazepane ring substituted with a 1H-imidazol-4-ylsulfonyl group and a 2-methoxybenzamide moiety. Its structural complexity arises from the dual sulfonyl linkages and the heterocyclic framework, which may confer unique physicochemical and biological properties. Potential applications may include enzyme inhibition or receptor modulation, given the prevalence of sulfonamides and diazepane derivatives in medicinal chemistry .

Eigenschaften

IUPAC Name

5-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O6S2/c1-27-14-4-3-12(9-13(14)16(17)22)28(23,24)20-5-2-6-21(8-7-20)29(25,26)15-10-18-11-19-15/h3-4,9-11H,2,5-8H2,1H3,(H2,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFDTHUQNYFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Imidazole ring : Known for its role in enzyme catalysis and as a pharmacophore in various drugs.
  • Diazepan moiety : Associated with anxiolytic and sedative effects.
  • Sulfonamide linkages : Often exhibit antibacterial properties.

The molecular weight of the compound is approximately 398.5 g/mol, with a logP value indicating moderate lipophilicity, which is advantageous for cellular permeability .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate IC50 values in the low micromolar range, suggesting significant inhibitory potency .
  • Antibacterial Activity : Preliminary studies have demonstrated that the compound exhibits antibacterial properties against various strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
AcetylcholinesteraseInhibition2.14 ± 0.003
UreaseInhibition0.63 ± 0.001
AntibacterialZone of InhibitionVaries by strain

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a new antibacterial agent.

Pharmacological Profile

The pharmacological profile of the compound suggests multiple therapeutic avenues:

  • Antimicrobial Applications : Given its antibacterial activity, further investigations into its use against resistant bacterial strains are warranted.
  • Neurological Implications : The AChE inhibition suggests potential applications in treating neurological disorders such as Alzheimer's disease.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Compound A: N-({4-[(Cyclopropylamino)carbonyl]phenyl}sulfonyl)-2-methoxybenzamide (Cyprosulfamide, CAS No. 221667-31-8)

  • Structure : Shares the 2-methoxybenzamide and sulfonylphenyl backbone but lacks the diazepane and imidazole moieties.
  • Function : Used as a herbicide safener in formulations with Isoxaflutole to enhance crop selectivity .

Compound B : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline

  • Structure : Contains a benzimidazole core and methoxyaniline group but lacks sulfonyl and diazepane components.
  • Synthesis: Prepared via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by purification via HPLC .
  • Application : Benzimidazole derivatives are commonly explored for antimicrobial and anticancer activity, suggesting possible overlapping therapeutic avenues with the target compound .

Compound C : S-Alkylated 1,2,4-Triazoles (e.g., [10–15] from )

  • Structure : Feature sulfonylphenyl and triazole-thione groups but lack the diazepane-imidazole system.
  • Synthesis : Derived from hydrazinecarbothioamides via cyclization and S-alkylation with α-halogenated ketones .
  • Spectroscopic Data : IR spectra show νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹), consistent with thione tautomers .

Mechanistic Insights

  • Target Compound vs. Cyprosulfamide : The diazepane-imidazole system may enhance lipophilicity and membrane permeability compared to Cyprosulfamide’s simpler carbamate-sulfonamide structure. This could improve bioavailability but increase metabolic instability .
  • Target Compound vs. Benzimidazoles : The sulfonyl groups in the target compound may enable stronger hydrogen bonding with biological targets (e.g., enzymes), whereas benzimidazoles rely on π-π stacking interactions .
  • Target Compound vs. Triazoles : The diazepane ring’s conformational flexibility might offer broader binding mode adaptability compared to rigid triazole-thione systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.